Novobiocic acid

描述

诺沃生物酸是抗生素诺沃生物霉素的衍生物,后者由放线菌属的白色链霉菌产生。诺沃生物酸是诺沃生物霉素的苷元形式,这意味着它是该分子中非糖的成分。 诺沃生物霉素本身以其抑制细菌 DNA 旋转酶的能力而闻名,使其成为一种有效的抗生素 .

作用机制

诺沃生物酸通过抑制细菌 DNA 旋转酶的 GyrB 亚基发挥作用。这种抑制阻断了该酶的腺苷三磷酸酶 (ATPase) 活性,阻止了 DNA 复制和修复所需的能量转导。 结果,细菌细胞无法增殖,导致其死亡 .

生化分析

Biochemical Properties

Novobiocic acid interacts with various enzymes and proteins. It is known to inhibit the GyrB subunit of the bacterial DNA gyrase enzyme involved in energy transduction . This interaction is crucial for its role in biochemical reactions. The antibiotic activity of this compound depends on the presence and position of the carbamyl group .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to block nucleic acid binding to Polymerase theta (Polθ) and inhibit stimulation of its ATPase activity . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as a non-competitive inhibitor of ATP hydrolysis . It binds to an allosteric site to block DNA binding, both in vitro and in cells . These binding interactions with biomolecules lead to changes in gene expression and enzyme inhibition or activation .

Metabolic Pathways

This compound is involved in the biosynthesis of novobiocin . It interacts with enzymes such as the GyrB subunit of the bacterial DNA gyrase enzyme

准备方法

合成路线和反应条件: 诺沃生物酸可以通过碱催化水解从诺沃生物霉素制备。 该过程涉及在碱性条件下通过去除糖部分将诺沃生物霉素分解成其苷元形式 .

工业生产方法: 诺沃生物酸的工业生产通常涉及白色链霉菌的发酵,然后进行提取和纯化过程以分离诺沃生物霉素。 然后将诺沃生物霉素进行碱催化水解以获得诺沃生物酸 .

化学反应分析

反应类型: 诺沃生物酸会发生各种化学反应,包括:

氧化: 诺沃生物酸可以被氧化形成不同的衍生物。

还原: 还原反应可以改变诺沃生物酸中存在的官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素、酸和碱等试剂.

形成的主要产物: 从这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可以导致羧酸的形成,而还原可以产生醇 .

科学研究应用

诺沃生物酸具有多种科学研究应用,包括:

化学: 它被用作合成各种衍生物和类似物的起始原料。

生物学: 研究诺沃生物酸与酶和蛋白质的相互作用,特别是 DNA 旋转酶。

医学: 研究正在进行中,以探索其作为抗生素的潜力及其在抑制细菌 DNA 旋转酶中的作用。

相似化合物的比较

类似化合物:

氯生物霉素: 另一种抑制 DNA 旋转酶的氨基香豆素类抗生素。

香豆霉素 A1: 与诺沃生物霉素类似,它靶向 DNA 旋转酶的 GyrB 亚基。

独特性: 诺沃生物酸以其对 DNA 旋转酶 GyrB 亚基的特异性抑制而独树一帜,使其成为研究细菌 DNA 复制和修复的宝贵工具。 其苷元形式允许探索结构-活性关系并开发具有增强效力的新型衍生物 .

属性

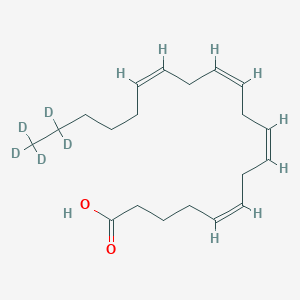

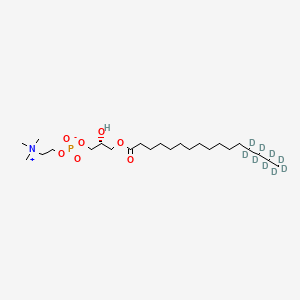

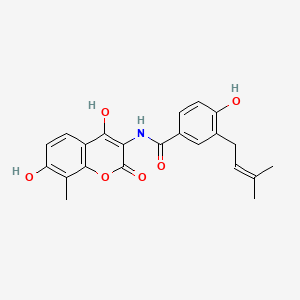

IUPAC Name |

N-(4,7-dihydroxy-8-methyl-2-oxochromen-3-yl)-4-hydroxy-3-(3-methylbut-2-enyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-11(2)4-5-13-10-14(6-8-17(13)25)21(27)23-18-19(26)15-7-9-16(24)12(3)20(15)29-22(18)28/h4,6-10,24-26H,5H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCFFEJWADWZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197541 | |

| Record name | Novobiocic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-23-4 | |

| Record name | Novobiocic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Novobiocic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Novobiocic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Novobiocic Acid and how does it relate to the antibiotic Novobiocin?

A1: this compound is the aglycone precursor to the naturally occurring antibiotic Novobiocin. This means it lacks the L-noviose sugar moiety present in the full Novobiocin structure. [, ] Novobiocin itself is a tripartite molecule consisting of noviose, a coumarin residue, and a benzoic acid derivative, with this compound comprising the latter two components. []

Q2: How does the lack of the L-noviose sugar in this compound affect its biological activity?

A2: While Novobiocin inhibits bacterial DNA gyrase, studies have shown that this compound and other fragments lacking the novenamine moiety (noviose plus the coumarin residue) possess essentially no inhibitory activity against whole bacterial cells or DNA gyrase. [] This highlights the essential role of novenamine, particularly the L-noviose sugar, in binding to and inhibiting the target enzyme. []

Q3: Can this compound be modified to enhance the activity of other drugs?

A3: Research suggests that this compound and its derivatives can modulate the cytotoxicity of the anticancer agent Etoposide (VP-16). Specifically, Cyclothis compound, formed from this compound by acid-catalyzed cycloaddition, demonstrates significant potency in enhancing VP-16 cytotoxicity. [] This effect is attributed to the inhibition of VP-16 efflux from cells, leading to increased intracellular accumulation and enhanced formation of lethal VP-16-topoisomerase II-DNA complexes. [] Notably, this modulation occurs without affecting the compounds' inherent ability to inhibit topoisomerase II, indicating a shift in their target specificity. []

Q4: How is this compound synthesized in nature?

A4: In the bacterium Streptomyces spheroides, this compound is biosynthesized through a series of enzymatic reactions. [] A key enzyme in this pathway is this compound Synthetase (NovL), which catalyzes the ATP-dependent formation of an amide bond between 3-dimethylallyl-4-hydroxybenzoic acid (ring A of Novobiocin) and 3-amino-4,7-dihydroxy-8-methylcoumarin (ring B of Novobiocin). [, ]

Q5: What are the key characteristics of the enzyme this compound Synthetase (NovL)?

A5: NovL belongs to the superfamily of adenylate-forming enzymes and functions as a monomer. [] The enzyme exhibits both activation and transferase activities, meaning it activates ring A as acyl adenylate and subsequently transfers this acyl group to the amino group of ring B. [] NovL shows specificity for ATP as the nucleotide triphosphate and requires Mg2+ or Mn2+ for activity. []

Q6: Can this compound Synthetase utilize modified substrates to generate Novobiocin analogs?

A6: Research suggests that NovL can accept modified substrates, such as 3-geranyl-4-hydroxybenzoate, albeit with lower efficiency than the natural substrate. [] This finding presents opportunities for generating novel Novobiocin analogs through chemoenzymatic approaches, potentially leading to derivatives with improved activity or pharmacological properties. []

Q7: Are there analytical techniques to monitor the formation of this compound and related intermediates?

A7: Yes, mass spectrometry (MS) has been successfully employed to characterize the multi-enzyme reactions involved in Novobiocin biosynthesis. [] This technique allows for the direct detection of each intermediate, including this compound, and monitoring its subsequent conversion by downstream enzymes. [] This enables the evaluation of substrate specificity for individual enzymes and the optimization of conditions for chemoenzymatic synthesis. []

Q8: What is known about the genetic basis of Novobiocin and this compound production?

A8: The Novobiocin biosynthetic gene cluster from Streptomyces spheroides has been identified and characterized. [] This cluster contains genes encoding various enzymes involved in Novobiocin biosynthesis, including NovL, as well as the Novobiocin resistance gene gyrBr. [] This discovery provides insights into the genetic regulation of Novobiocin production and paves the way for genetic engineering approaches to enhance its production or generate novel derivatives.

Q9: Can microorganisms be utilized to modify the Novobiocin scaffold?

A9: Yes, a soil actinomycete (UC 5762, NRRL 11111) has been found to hydroxylate Novobiocin and related compounds at the C-11 position. [] This microbial biotransformation offers a regiospecific and efficient alternative to chemical synthesis, potentially expanding the structural diversity of Novobiocin analogs for further exploration. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)

![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)

![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)